molecular formula C12H13N5O B11472661 4-[2-methyl-5-(1H-tetrazol-1-yl)phenoxy]butanenitrile

4-[2-methyl-5-(1H-tetrazol-1-yl)phenoxy]butanenitrile

Cat. No.: B11472661
M. Wt: 243.26 g/mol
InChI Key: QLHCMPWNPJDIFX-UHFFFAOYSA-N
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Description

4-[2-methyl-5-(1H-tetrazol-1-yl)phenoxy]butanenitrile is a compound that features a tetrazole ring, which is a nitrogen-rich heterocycle. Tetrazoles are known for their diverse biological applications and are often used in medicinal chemistry due to their ability to act as bioisosteres of carboxylic acids .

Chemical Reactions Analysis

4-[2-methyl-5-(1H-tetrazol-1-yl)phenoxy]butanenitrile undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sodium azide, triethyl orthoformate, and various reducing agents. Major products formed from these reactions include substituted tetrazoles and other nitrogen-containing heterocycles .

Mechanism of Action

The mechanism of action of 4-[2-methyl-5-(1H-tetrazol-1-yl)phenoxy]butanenitrile involves its interaction with enzymes and receptors through non-covalent interactions. The tetrazole ring can form hydrogen bonds and other interactions with amino acid residues in the active sites of enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 4-[2-methyl-5-(1H-tetrazol-1-yl)phenoxy]butanenitrile include:

These compounds share the tetrazole ring structure but differ in their substituents and overall molecular architecture. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H13N5O

Molecular Weight

243.26 g/mol

IUPAC Name

4-[2-methyl-5-(tetrazol-1-yl)phenoxy]butanenitrile

InChI

InChI=1S/C12H13N5O/c1-10-4-5-11(17-9-14-15-16-17)8-12(10)18-7-3-2-6-13/h4-5,8-9H,2-3,7H2,1H3

InChI Key

QLHCMPWNPJDIFX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C=NN=N2)OCCCC#N

Origin of Product

United States

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